N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide
Description
N-(3-(1H-Pyrazol-3-yl)phenyl)-4-isopropoxybenzamide is a benzamide derivative featuring a pyrazole-substituted phenyl ring and an isopropoxy group. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 329.38 g/mol.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(12-16)18-10-11-20-22-18/h3-13H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYPXILHMJLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminopyrazole with 3-bromobenzaldehyde to form the intermediate, which is then reacted with 4-isopropoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and isopropoxybenzamide groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide and two related compounds:
- N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide ()
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
Structural and Functional Group Comparison
Key Observations :
- Pyrazole vs. Acetylamino: The pyrazole group in the target compound introduces a heteroaromatic ring with two adjacent nitrogen atoms, enabling dual hydrogen-bonding interactions (NH donor and N acceptor).
- Isopropoxy Group : Both the target compound and the analog in retain the isopropoxy group, which contributes to lipophilicity and may enhance membrane permeability.
- Complexity in Example 53: The fluorinated chromenone and pyrazolopyrimidine moieties in Example 53 () introduce extended π-conjugation and electron-withdrawing effects, likely improving target binding affinity but increasing molecular weight (~589 g/mol) compared to the simpler benzamide derivatives .
Physicochemical Properties
- Solubility: The pyrazole group in the target compound may enhance aqueous solubility relative to the acetylamino analog due to increased polarity. However, the fluorinated chromenone in Example 53 () likely reduces solubility despite its higher molecular weight .
- Melting Points: While the target compound’s melting point is unspecified, Example 53 () exhibits a melting point of 175–178°C, consistent with its rigid, fluorinated structure. The acetylamino analog () may have a lower melting point due to reduced crystallinity from the flexible amide group .
Hydrogen-Bonding and Interaction Potential
- Target Compound: The pyrazole NH (donor) and adjacent N (acceptor) enable bidirectional hydrogen bonding, a feature critical for binding to enzymes or receptors. This contrasts with the acetylamino analog’s single amide NH donor .
- Example 53 : The sulfonamide group (SO₂NH) acts as a strong hydrogen-bond acceptor, while the pyrazolopyrimidine core facilitates π-π stacking with aromatic residues in biological targets .
Tools for Structural Analysis (Relevant to Comparison)
- SHELX Software (): Widely used for small-molecule crystallography, enabling precise determination of hydrogen-bonding patterns and molecular geometry .
- Multiwfn (): Facilitates electron-density topology analysis, critical for understanding interaction sites in pyrazole- and amide-containing compounds .
- Hydrogen-Bond Graph Set Analysis (): Provides a framework for categorizing hydrogen-bonding motifs, essential for comparing the target compound’s interaction networks with those of analogs .
Biological Activity
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological assays.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropoxybenzoic acid derivatives with 3-(1H-pyrazol-3-yl)aniline. The reaction conditions can vary, but common methods include refluxing in organic solvents or using microwave-assisted synthesis to enhance yield and reduce reaction time.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8% Inhibition |
| 14q | Mythimna separate | 70% Mortality |
The above table summarizes the efficacy of related compounds, indicating a promising potential for this compound in agricultural applications against pests and pathogens.
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. For example, structural modifications in similar compounds have been linked to enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549).
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electronegative substituents on the aromatic rings significantly enhances the potency of pyrazole derivatives. For instance, substituents in the para-position of the benzamide moiety have been shown to increase binding affinity and functional activity at metabotropic glutamate receptor mGluR5, which is crucial for neuropharmacological effects.
Case Studies
- In Vivo Studies : In a study evaluating the toxicity and efficacy of this compound on zebrafish embryos, an LC50 value was determined to be 14.01 mg/L, indicating moderate toxicity but potential for further optimization for therapeutic use.
- Comparative Analysis : A comparative analysis with other pyrazole derivatives showed that this compound exhibited better efficacy than traditional agents like tebufenpyrad against certain agricultural pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
